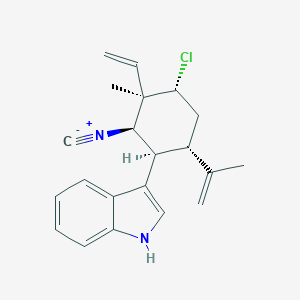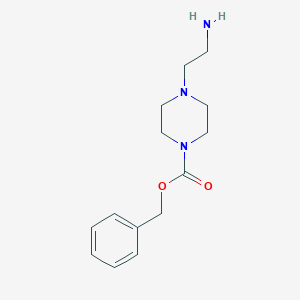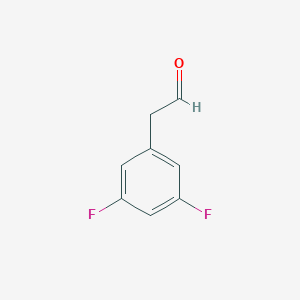
5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trionechloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is a chemical compound with the molecular formula C15H25N3O3·HCl It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the reaction of barbituric acid with butyl bromide and 2-(piperidino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Biology: In biological research, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is used to study the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a sedative or hypnotic agent.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of GABA receptors enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its depressant effects.
Comparaison Avec Des Composés Similaires
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication.
Comparison:
- The presence of the piperidinoethyl group in 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects.
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is unique due to its specific chemical structure, which includes a piperidinoethyl group. This structural difference may result in distinct pharmacological properties compared to other barbiturates.
Phenobarbital: and are more commonly used in clinical settings, whereas 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is primarily of interest in research contexts.
Propriétés
Numéro CAS |
109438-93-9 |
|---|---|
Formule moléculaire |
C15H25ClN3O3- |
Poids moléculaire |
331.84 g/mol |
Nom IUPAC |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
Clé InChI |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
SMILES canonique |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Synonymes |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)


![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)







![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
